molecular formula C13H16O4 B1303143 Ethyl 2-(2-formylphenoxy)butanoate CAS No. 86602-60-0

Ethyl 2-(2-formylphenoxy)butanoate

Cat. No.: B1303143
CAS No.: 86602-60-0
M. Wt: 236.26 g/mol
InChI Key: RFGGSVBDPHSMCU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)butanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Application in Oxidative Metabolism Studies

Ethyl 2-(2-formylphenoxy)butanoate may be implicated in studies examining oxidative metabolism in biological systems. For instance, research conducted by Turini et al. (1998) investigated the oxidation of ethyl t-butyl ether (ETBE) by liver microsomes in rats. This study highlighted the roles of various cytochrome P450 isoforms in the oxidative metabolism of ETBE, a compound structurally related to this compound (Turini et al., 1998).

2. Role in Chemical Synthesis

This compound might be utilized in chemical synthesis processes. Zhu et al. (2003) described the use of similar compounds in the synthesis of tetrahydropyridines through a [4 + 2] annulation process. This study provides insights into the potential use of this compound in organic synthesis, particularly in the creation of complex organic compounds (Zhu et al., 2003).

3. Implications in Pest Control Research

The compound may find applications in pest control research. Wimmer et al. (2007) explored the use of butanoate esters, which are structurally similar to this compound, in the development of novel insect control agents. These compounds, known as juvenogens, show potential as biochemically activated hormonogenic compounds in insect pest control (Wimmer et al., 2007).

4. Applications in Photochemical Reactions

Research into photochemical reactions may also involve this compound. Studies like the one by Tokuda et al. (1978) on the photochemical reactions of cycloalkanones in alcoholic solutions could provide a foundation for understanding how this compound behaves under similar conditions (Tokuda et al., 1978).

Safety and Hazards

Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Ethyl 2-(2-formylphenoxy)butanoate is currently used for research purposes . Future directions may include further exploration of its properties and potential applications in various fields.

Properties

IUPAC Name

ethyl 2-(2-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGSVBDPHSMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377284
Record name ethyl 2-(2-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86602-60-0
Record name ethyl 2-(2-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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